2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol
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Overview
Description
“2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol” is a complex organic compound. It contains a cyclobutan-1-ol group, which is a cyclobutane (a four-carbon ring) with a hydroxyl group (-OH) attached. This is connected to an amino group that is further connected to a phenyl group with a trifluoromethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclobutane ring provides a rigid, three-dimensional structure, while the trifluoromethyl group would add significant electronegativity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group, the phenyl ring, and the amino and hydroxyl groups. These groups could participate in a variety of chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to significantly influence a compound’s properties, including its polarity, boiling point, and metabolic stability .
Scientific Research Applications
Synthesis and Chemical Properties
- A study on the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are squaramide surrogates, revealed them as potent VLA-4 antagonists. This synthesis showcases the versatility of cyclobutane derivatives in medicinal chemistry (S. Brand et al., 2003).
- Research into designing a monofluoro-substituted aromatic amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides demonstrated the application of cyclobutane derivatives in biochemistry (A. N. Tkachenko et al., 2014).
- The development of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, highlighting their synthesis from 1,3-dibromoacetone dimethyl ketal, demonstrates the role of cyclobutane derivatives in the exploration of novel chemical entities with potential biological activities (D. Radchenko et al., 2009).
Material Science and Coordination Chemistry
- The synthesis of a Zn(II) coordination polymer and its photocycloaddition product, which features selective luminescence sensing of iron(III) ions and selective absorption of dyes, showcases the potential of cyclobutane derivatives in creating functional materials for sensing and filtration applications (Feilong Hu et al., 2015).
Anticancer Research
- Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, with in vitro cytotoxicity studies showing potential as anticancer drugs. This study emphasizes the application of cyclobutane derivatives in developing new chemotherapeutic agents (T. S. Basu Baul et al., 2009).
Future Directions
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylamino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-2-8(6-9)7-16-10-4-5-11(10)17/h1-3,6,10-11,16-17H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHVWHBVWOTBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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